![molecular formula C12H13NO B2814324 3-Phenyl-2-azaspiro[3.3]heptan-1-one CAS No. 1803609-48-4](/img/structure/B2814324.png)

3-Phenyl-2-azaspiro[3.3]heptan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

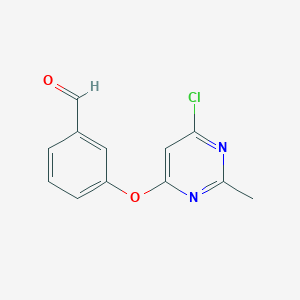

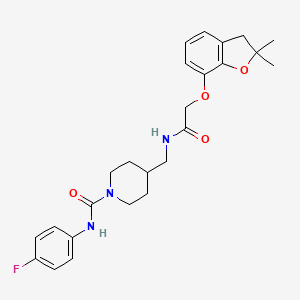

3-Phenyl-2-azaspiro[3.3]heptan-1-one is a chemical compound with the molecular formula C12H13NO. It is a part of the family of sterically constrained amino acids . These amino acids possess a sterically constrained molecular framework and have aroused much interest in the fields of chemistry and biology .

Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, which includes 3-Phenyl-2-azaspiro[3.3]heptan-1-one, involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . This synthesis process has been detailed in several studies .Molecular Structure Analysis

The molecular structure of 3-Phenyl-2-azaspiro[3.3]heptan-1-one is characterized by a spirocyclic scaffold. This rigid spirocyclic scaffold provides a wide variation of spatial disposition of the functional groups .Applications De Recherche Scientifique

Drug Discovery Programs

Azaspiro[3.3]heptanes, such as 3-Phenyl-2-azaspiro[3.3]heptan-1-one, are valuable synthetic targets for drug discovery programs . The unique structure of these compounds makes them ideal for the development of new drugs .

DNA-Encoded Library Technology (DELT)

These compounds can be used in DNA-encoded library technology (DELT) applications . This technology allows for the rapid screening of large compound libraries, making it a powerful tool for drug discovery .

Photocatalysis

Azaspiro[3.3]heptanes can be used in photocatalysis, a process that uses light to speed up a chemical reaction . This can be particularly useful in the synthesis of complex molecules .

Antitumor Agents

Some azaspiro compounds have shown potential as antitumor agents . They have demonstrated significant antiproliferative activity, with IC50 ranging from 4.2 to 24.1 μM for all tested cell lines .

Inducing Apoptosis in Cancer Cells

These compounds have been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment .

Disrupting Actin Filaments in Cancer Cells

Treatment with azaspiro compounds has been found to disrupt actin filaments in cancer cells . This can lead to changes in cell shape and motility, potentially inhibiting the ability of cancer cells to spread .

Bioisosteres of Piperidine

Azaspiro[3.3]heptanes can act as bioisosteres of piperidine . This means they can mimic the biological effects of piperidine, which could be useful in the development of new drugs .

Anesthetic Drug Development

Incorporation of azaspiro[3.3]heptanes into anesthetic drugs instead of the piperidine ring has resulted in patent-free analogues with high activity . This could potentially lead to the development of more effective and affordable anesthetics .

Propriétés

IUPAC Name |

1-phenyl-2-azaspiro[3.3]heptan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-11-12(7-4-8-12)10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKWIOQIRSAWLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(NC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-2-azaspiro[3.3]heptan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2814244.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid](/img/structure/B2814249.png)

![Ethyl 7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2814254.png)

![2-(4-{[(4-Fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methyl-1,3-benzothiazole](/img/structure/B2814256.png)

![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2814258.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2814261.png)

![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2814262.png)